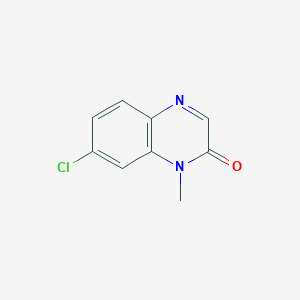
7-Chloro-methyl-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-methyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one. One common method is the direct C–H functionalization at the C3 position using various catalysts and reagents. For instance, the use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT) has been reported . This method allows for the selective alkylation of quinoxalin-2-one with hydrocarbons.
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions (MCRs) that are efficient and atom-economic. These reactions can be carried out in a single pot, producing the desired product with high yields and minimal waste . The use of heterogeneous catalysts, such as metal oxides and graphene-based composites, is also common in industrial settings due to their recyclability and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-methyl-1H-quinoxalin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl peroxybenzoate (TBPB).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro-methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-Butyl peroxybenzoate (TBPB) in the presence of hexafluoroisopropanol (HFIP) as a solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinoxalin-2-one derivatives with additional functional groups.
Reduction: Formation of reduced quinoxalin-2-one derivatives.
Substitution: Formation of substituted quinoxalin-2-one derivatives with various functional groups.
Applications De Recherche Scientifique
7-Chloro-methyl-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse pharmacological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 7-Chloro-methyl-1H-quinoxalin-2-one involves its interaction with various molecular targets and pathways. The compound can induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins and enzymes involved in cell proliferation . Additionally, it can modulate the activity of enzymes involved in metabolic pathways, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
7-Chloro-methyl-1H-quinoxalin-2-one can be compared with other quinoxalin-2-one derivatives:
Quinoxalin-2-one: The parent compound without the chloro-methyl group. It has similar biological activities but may have different reactivity and applications.
3-Methylquinoxalin-2-one: A derivative with a methyl group at the 3rd position.
6-Chloroquinoxalin-2-one: A derivative with a chloro group at the 6th position.
Propriétés
Numéro CAS |
82019-33-8 |
|---|---|
Formule moléculaire |
C9H7ClN2O |
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
7-chloro-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3 |
Clé InChI |
CBQGUVKDQCRXLY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)Cl)N=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


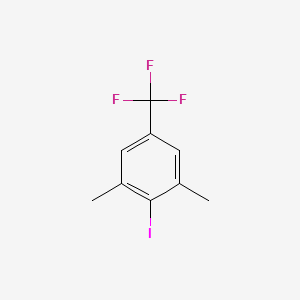
![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
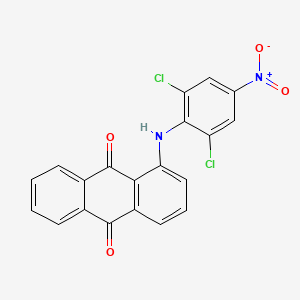
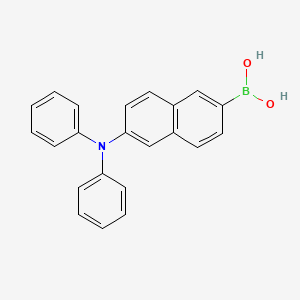
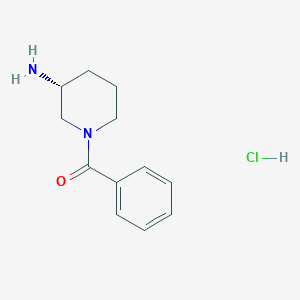

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
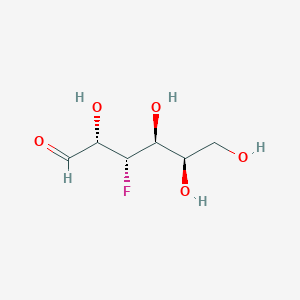

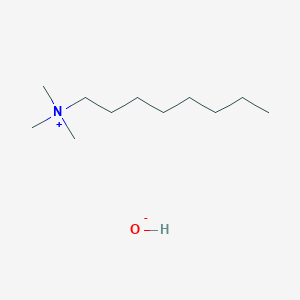
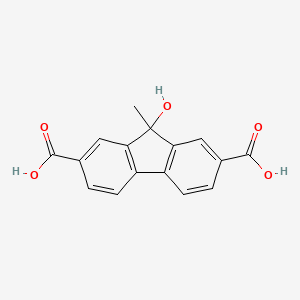
![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)
